
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxolane ring substituted with an aminomethyl group and a carboxamide group. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with appropriate amine sources. One common method involves the reductive amination of HMF using ammonia or primary amines in the presence of a catalyst such as Ru NPs supported on Nb2O5 . The reaction conditions often include the use of ammoniacal methanol and molecular hydrogen as the reducing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes to ensure high yield and purity. The use of bifunctional catalysts, such as CuNiAlOx, has been reported to be effective in promoting the selective synthesis of this compound . The process typically involves a two-stage reaction, where the initial formation of intermediate compounds is followed by further catalytic transformation to yield the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reductive amination is a key reaction for its synthesis.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Ru NPs supported on Nb2O5 and molecular hydrogen are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxolane derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of biopolymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: A similar compound with a furan ring instead of an oxolane ring.
2,5-bis(aminomethyl)furan: Another related compound used in polymer synthesis.
Uniqueness
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to its furan-based analogs. This uniqueness makes it a valuable compound for specific applications where the oxolane ring’s stability and reactivity are advantageous .
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
5-(aminomethyl)-N,N-dimethyloxolane-2-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)8(11)7-4-3-6(5-9)12-7/h6-7H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
BKFIAAKZWQTGHE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1CCC(O1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


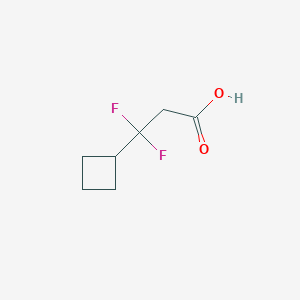


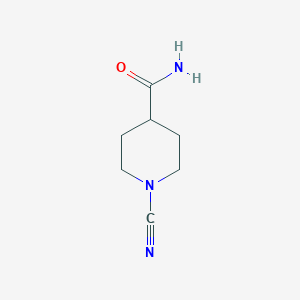
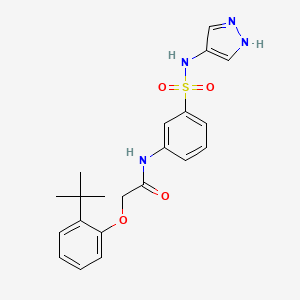
![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)
![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
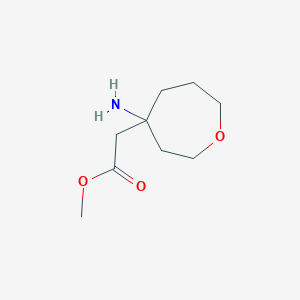
![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
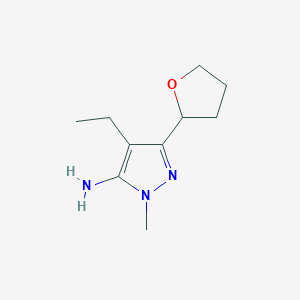
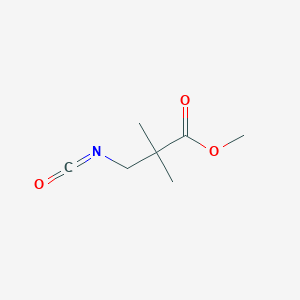
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
